molecular formula C4H6BrNO B1278239 3-Bromopyrrolidin-2-one CAS No. 40557-20-8

3-Bromopyrrolidin-2-one

Cat. No. B1278239
CAS RN: 40557-20-8
M. Wt: 164 g/mol
InChI Key: GVPDRYJFYUWXQK-UHFFFAOYSA-N
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Description

3-Bromopyrrolidin-2-one is a chemical compound that is part of the pyrrolidine family, characterized by the presence of a bromine atom at the third position of the pyrrolidine ring. This compound is of interest due to its potential applications in pharmaceutical sciences and agrochemistry, as well as its utility as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 3-bromopyrrolidin-2-one and its derivatives has been explored through various methods. A highly enantioselective approach for synthesizing 2-substituted 3-bromopyrrolidines involves bromoaminocyclization of olefinic amides catalyzed by amino-thiocarbamate, which can be further converted into dihydropyrroles and 2-substituted pyrrolidines . Additionally, 3-bromo-N-methylpyrrole has been synthesized using N-bromosuccinimide with a catalytic amount of PBr3, providing a pathway to various 3-substituted pyrroles . Moreover, 1-arylmethyl-2-(bromomethyl)aziridines have been transformed into 5-methoxypyrrolidin-2-ones, which are synthetically relevant .

Molecular Structure Analysis

The molecular structure of 3-bromopyrrolidin-2-one derivatives can be characterized using techniques such as X-ray crystallography. For instance, the crystal structure of related compounds, such as 3,4-dibromopyrrolidine hydrochloride, has been reported, revealing a slightly deformed envelope conformation with cis-oriented bromine atoms . These structural studies are crucial for understanding the conformation and reactivity of the bromopyrrolidine ring.

Chemical Reactions Analysis

3-Bromopyrrolidin-2-one and its derivatives participate in various chemical reactions. The compound has been used as a 3-aminopropyl carbanion equivalent in the synthesis of substituted 1-pyrrolines, demonstrating its versatility in annulation and cyclization reactions . Additionally, the presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions, which can be utilized to synthesize a wide range of pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromopyrrolidin-2-one derivatives are influenced by the presence of the bromine atom and the pyrrolidine ring. These compounds typically exhibit good solubility in common organic solvents and may display a range of boiling and melting points depending on the substitution pattern. The bromine atom also imparts reactivity towards nucleophiles, making these compounds valuable intermediates in organic synthesis. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state properties of these compounds .

Scientific Research Applications

Enantioselective Synthesis

A study by Chen, Zhou, and Yeung (2012) explored an enantioselective approach to synthesize 2-substituted 3-bromopyrrolidines. This method involves amino-thiocarbamate catalyzed bromoaminocyclization, producing pyrrolidine products convertible into other useful building blocks like dihydropyrroles and 2-substituted pyrrolidines (Chen, Zhou, & Yeung, 2012).

Synthesis of 3-Amino-2-methylpyrrolidines

D’hooghe, Aelterman, and de Kimpe (2009) developed a novel protocol involving the reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, leading to the synthesis of 3-amino-2-methylpyrrolidines. This process includes a ring expansion into 3-bromopyrrolidines and a final reduction of the azide moiety (D’hooghe, Aelterman, & de Kimpe, 2009).

Electrophile-Induced Ring Expansions

Van Brabandt and Kimpe (2005) demonstrated a route to synthesize 3,4-cis-4-isopropenylazetidin-2-ones from 4-(1-chloroalkyl)azetidin-2-ones. This method leads to the synthesis of pyrrolidin-2-ones and 5-bromopyrrolidin-2-ones, showcasing the versatility of 3-bromopyrrolidin-2-one in ring expansion reactions (Van Brabandt & Kimpe, 2005).

Synthesis of 1-Substituted-3-bromopyrrolidines

Ruopp, Schilling, and Brown (1967) described the preparation of 1-substituted-3-bromopyrrolidines, emphasizing their physiological activity on the central nervous system. Their work presented a unique technique for halopyrrolidine synthesis (Ruopp, Schilling, & Brown, 1967).

Interaction with Serum Proteins

Kunjithapatham et al. (2013) investigated the mechanism behind the lack of toxicity of 3-bromopyruvate (3-BrPA) when administered systemically. Their study revealed that 3-BrPA selectively interacts with serum proteins, contributing to its non-toxic nature at certain doses in systemic delivery (Kunjithapatham et al., 2013).

Palladium-Mediated Arylation

Cabello-Sanchez et al. (2007) explored the palladium-mediated reaction of bromobenzene with heterocyclic diamines, including 3-aminopyrrolidine. This study provided insights into the chemoselectivity of the reaction, important for understanding the behavior of 3-bromopyrrolidines in complex chemical processes (Cabello-Sanchez et al., 2007).

Anticancer Potential

Pichla et al. (2019) reported on the sensitivity of metastatic prostate cancer cells to 3-bromopyruvic acid (3-BP), highlighting its potential as an anticancer agent. This study suggests that 3-BP can be effective in treating metastatic prostate cancer and limiting metastasis (Pichla et al., 2019).

Safety And Hazards

3-Bromopyrrolidin-2-one is classified as having acute toxicity - Category 4, Oral. It causes skin irritation (Category 2) and specific target organ toxicity – single exposure (Category 3) .

properties

IUPAC Name

3-bromopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDRYJFYUWXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435581
Record name 3-bromopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrrolidin-2-one

CAS RN

40557-20-8
Record name 3-bromopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Ikuta, H Shirota, S Kobayashi… - Journal of medicinal …, 1987 - ACS Publications
… Reaction of 9 with primary amines, followedby cyclization with base, afforded N-substituted 3-bromopyrrolidin-2-one 10. The Wittig salts from 10 were treated with 3,5-di-terf-butyl4-…
Number of citations: 124 pubs.acs.org
DSC Black, MC Bowyer, N Kumar - Tetrahedron, 1997 - Elsevier
… However, a more generally effective sequence uses a combination of 3bromopyrrolidin-2-one 11 and phosphoryl chloride to give the 3-chloro-2-(7-indolyl)pyrrolines 12, 29 and 311, …
Number of citations: 10 www.sciencedirect.com
M Maciuszek, A Ortega-Gomez, SL Maas… - European Journal of …, 2021 - Elsevier
… 3-bromopyrrolidin-2-one derivative (1 eq.) was dissolved in acetonitrile (4 mL). Under nitrogen atmosphere ammonia (32 mass%) in water (2 mL) was added to the reaction mixture. The …
Number of citations: 1 www.sciencedirect.com
MC Bowyer - 1993 - unsworks.unsw.edu.au
Vilsmeier-type reaction conditions were used to introduce a range of 2-pyrrolidinones into the C7 position of 4, 6-dimethoxy-2, 3-diphenylindole. Several of the resulting …
Number of citations: 4 unsworks.unsw.edu.au
Z Kazakbayeva, S Zhumagali, A Mahboob… - Chemical Data …, 2016 - Elsevier
Abstract Knowledge of the energies required to induce homolytic cleavage of the C–Br bonds of brominated organic molecules, a process that affords carbon-centered radicals and Br • …
Number of citations: 11 www.sciencedirect.com
DSG Black - Advances in Nitrogen Heterocycles, 1999 - books.google.com
… Attention was therefore directed toward the use of 3-bromopyrrolidin-2-one 52, readily obtainable from the bromination of 2-methoxypyrroline followed by treatment with hydrogen …
Number of citations: 0 books.google.com
I Mutule, D Borovika, E Rozenberga… - Journal of Enzyme …, 2015 - Taylor & Francis
The new histone deacylases inhibitors (HDACi) were synthesized in the class of 5-membered cyclic hydroxamic acids (5-CHA), showing medium size CHA as a new Zn-binding group. …
Number of citations: 12 www.tandfonline.com
M Ibrahim-Ouali, ME Sinibaldi, Y Troin… - Synthetic …, 1997 - Taylor & Francis
… N-benzyl-3-bromopyrrolidin-2-one 14a … Nn-butyl-3-bromopyrrolidin-2-one 14b …
Number of citations: 16 www.tandfonline.com

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